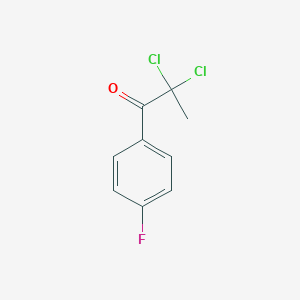
2,2-Dichloro-1-(4-fluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(4-fluorophenyl)propan-1-one, also known as DCFP, is an organic compound that belongs to the class of ketones. It is a white crystalline powder with a molecular formula of C10H8Cl2FO and a molecular weight of 243.07 g/mol. DCFP is widely used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is not fully understood. However, it is known that 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one inhibits the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of alcohol. This inhibition leads to an accumulation of acetaldehyde, a toxic byproduct of alcohol metabolism, which causes unpleasant symptoms such as nausea, vomiting, and headache. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is also believed to have an inhibitory effect on the activity of other enzymes, such as cytochrome P450.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one are mainly related to its inhibitory effect on ALDH. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has been shown to reduce the metabolism of alcohol in vivo, leading to an increase in blood acetaldehyde levels. This increase in acetaldehyde has been associated with various physiological effects, such as flushing, palpitations, and tachycardia. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has also been shown to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is its high purity and stability, which makes it an ideal reagent for various laboratory experiments. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is its toxicity. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is a potent inhibitor of ALDH, which can lead to adverse effects if not handled properly. Therefore, it is important to use caution when working with 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one and to follow proper safety protocols.
Orientations Futures
There are several future directions for the use of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one in scientific research. One potential application is in cancer therapy. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has been shown to inhibit the growth of cancer cells, and further research is needed to explore its potential as a cancer therapeutic agent. Another potential application is in the development of new chiral compounds. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is commonly used as a starting material for the synthesis of chiral compounds, and further research could lead to the discovery of new and more effective chiral catalysts. Finally, 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one could be used as a fluorescent probe for the detection of other biomolecules in biological samples, such as amino acids and nucleotides.
Conclusion:
In conclusion, 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is a versatile and widely used compound in scientific research. Its unique properties and applications make it an important reagent for various laboratory experiments. While its toxicity is a limitation, proper safety protocols can mitigate any potential risks. Further research is needed to explore its potential as a cancer therapeutic agent, as well as its applications in the development of new chiral compounds and fluorescent probes.
Méthodes De Synthèse
The synthesis of 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one involves the reaction of 4-fluoroacetophenone with 2,2-dichloropropane in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous conditions and at a temperature of 60-70°C. The resulting product is then purified by recrystallization to obtain pure 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one.
Applications De Recherche Scientifique
2,2-Dichloro-1-(4-fluorophenyl)propan-1-one has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is also used as a reagent in organic synthesis, especially in the preparation of chiral compounds. Additionally, 2,2-Dichloro-1-(4-fluorophenyl)propan-1-one is used as a fluorescent probe for the detection of thiols in biological samples.
Propriétés
Numéro CAS |
101530-91-0 |
|---|---|
Formule moléculaire |
C9H7Cl2FO |
Poids moléculaire |
221.05 g/mol |
Nom IUPAC |
2,2-dichloro-1-(4-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Cl2FO/c1-9(10,11)8(13)6-2-4-7(12)5-3-6/h2-5H,1H3 |
Clé InChI |
WHXQVDZFJILYTI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)F)(Cl)Cl |
SMILES canonique |
CC(C(=O)C1=CC=C(C=C1)F)(Cl)Cl |
Synonymes |
1-Propanone, 2,2-dichloro-1-(4-fluorophenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



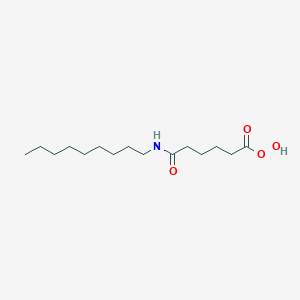

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)
![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)
![2-{[(4-Ethoxyphenyl)amino]methyl}phenol](/img/structure/B35349.png)
![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)
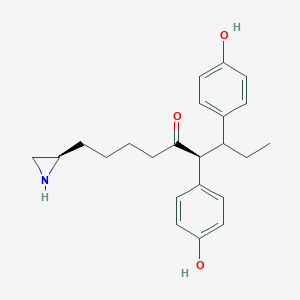

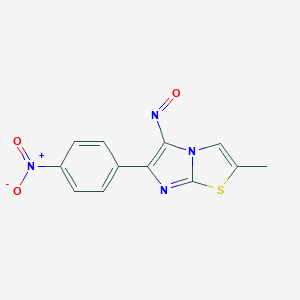
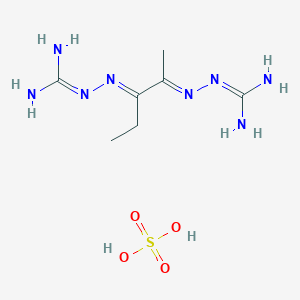



![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)